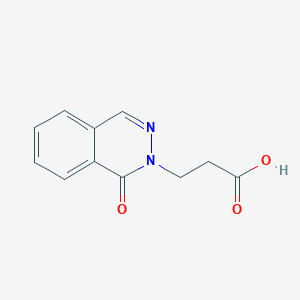
3-(1-Oxo-1H-phthalazin-2-yl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1-Oxo-1H-phthalazin-2-yl)-propionic acid” is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 . It is used for research purposes .
Synthesis Analysis
A simple and efficient synthesis of [4-(3, 4-dimethylphenyl)-5, 6, 7, 8-tetrabromo-1-oxo-1H-phthalazin-2-yl]-acetic acid hydrazide has been carried out . The obtained hydrazide has been used in the synthesis of some interesting heterocycles such as pyrazolone, thiazolidinone, pyrimidine, benzoxazine lactam, rhodanine, quinazoline .Molecular Structure Analysis
The molecular structure of “3-(1-Oxo-1H-phthalazin-2-yl)-propionic acid” can be represented by the SMILES notation: C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)O .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
3-(1,4-Dioxo-3,4,4e,5,10,10a-hexahydro-1H-5,10-benzeno-benzo[g]phthalazin-2-yl)-3-oxo-propiononitrile, a compound structurally related to 3-(1-Oxo-1H-phthalazin-2-yl)-propionic acid, has been utilized as a key intermediate for synthesizing various heterocycles. These newly synthesized compounds exhibit potential antibacterial properties, highlighting their application in the development of novel antibacterial agents. Such advancements are crucial for addressing the growing concern of antibiotic resistance and the need for new antimicrobial compounds (Khalil, Berghot, & Gouda, 2009).
Catalytic and Sensing Applications
Metal-organic frameworks (MOFs) based on related compounds have shown significant potential in catalytic applications and sensing. For instance, a terbium metal-organic framework associated with mixed 4-(pyridin-3-yloxy)-phthalic acid demonstrates excellent fluorescence stability and the ability to selectively detect Al3+ and CO32- ions. This property is valuable for environmental monitoring and the development of sensors for detecting metal ions and carbonate ions in various matrices, showcasing the compound's application in the field of material science and environmental analysis (Zhan et al., 2019).
Antitumor Activity
The synthesis of new S-glycosyl and S-alkyl derivatives incorporating a related compound has been explored for their potential antitumor activities. Some of these synthesized compounds have demonstrated significant in vitro anticancer activities, suggesting their potential application in the development of new anticancer therapies. Such research is pivotal for discovering new therapeutic agents that can target cancer cells effectively, offering hope for improved cancer treatment strategies (Saad & Moustafa, 2011).
Environmental Applications
In environmental science, the synthesis and application of phthalazine derivatives, including 3-(1-Oxo-1H-phthalazin-2-yl)-propionic acid, are being explored for their utility in creating more sustainable and efficient materials. For example, the development of new metal-organic frameworks (MOFs) for the selective and efficient capture of CO2 demonstrates the potential of these compounds in addressing environmental challenges such as greenhouse gas emissions (Kang et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
3-(1-oxophthalazin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)5-6-13-11(16)9-4-2-1-3-8(9)7-12-13/h1-4,7H,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIZVVZEHJBRLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Oxo-1H-phthalazin-2-yl)-propionic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734391.png)
![5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2734393.png)
![Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/no-structure.png)
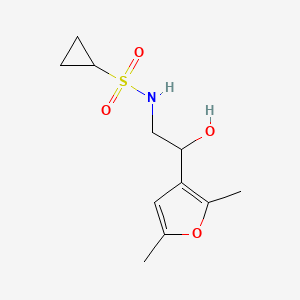
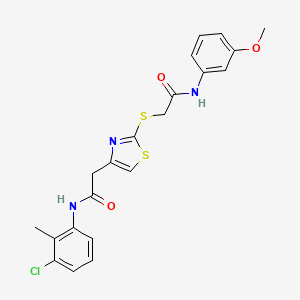
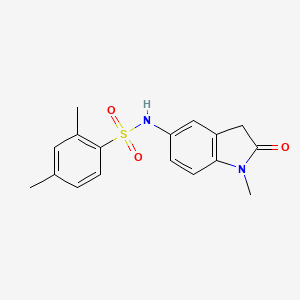
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide](/img/structure/B2734400.png)

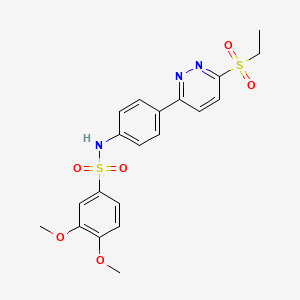
![3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2734405.png)
![3,7,9-trimethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2734409.png)
![Methyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2734411.png)